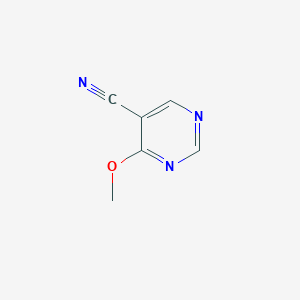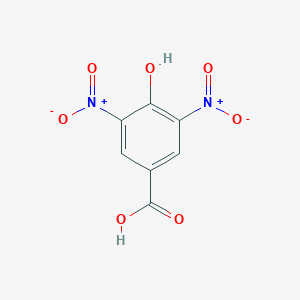
4,6-Dihydroxy-5-methylpyrimidine
Descripción general
Descripción
4,6-Dihydroxy-5-methylpyrimidine is a pyrimidine derivative that is of significant interest in various fields, including pharmaceuticals and explosives. The compound is characterized by the presence of hydroxyl groups at the 4 and 6 positions and a methyl group at the 5 position on the pyrimidine ring. This structure has been the subject of numerous studies due to its potential applications and the interesting chemical properties it exhibits .
Synthesis Analysis
The synthesis of 4,6-dihydroxy-2-methylpyrimidine, a closely related compound, has been achieved through the condensation of acetamidinium chloride and diethyl malonate in absolute methanol, followed by acidification with hydrochloric acid . Another study reported the synthesis of various 2-substituted-5,6-dihydroxypyrimidines, including 2-methyl-6-hydroxypyrimidine, through a method involving the condensation of a β-keto-ester with various amidine derivatives . Additionally, 4,6-dichloro-2-methylpyrimidine, which can be converted to a dihydroxy derivative, was synthesized from acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination .
Molecular Structure Analysis
The molecular structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, a compound similar to 4,6-dihydroxy-5-methylpyrimidine, was elucidated using single-crystal X-ray diffraction. The study revealed that the molecules form a one-dimensional chained structure through hydrogen bond interactions, which further assemble into a three-dimensional network . The fine structure of 4,6-dihydroxypyrimidine was also investigated, and it was concluded that the compound exists in equilibrium between two tautomeric forms in aqueous solution .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives has been explored in various studies. For instance, 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione, a structurally related compound, was shown to undergo hydrazinolysis to yield a variety of products, indicating the presence of an active methylene group within the ring . The 5-hydroxy group of related pyrimidines has been found to exhibit aromatic character, as evidenced by color reactions with different reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,6-dihydroxy-5-methylpyrimidine derivatives have been studied to some extent. For example, the ultraviolet spectrum of 4,6-dihydroxypyrimidine was compared with that of its N-, O-, and 5-alkylated derivatives to understand the tautomeric equilibrium in solution . The compounds synthesized in the study of 2-substituted 5,6-dihydroxypyrimidines were described as high-melting crystalline solids with considerable stability . Furthermore, the intermolecular interactions and molecular-electronic structures of symmetrically 4,6-disubstituted 2-aminopyrimidines were analyzed, revealing extensive charge-assisted hydrogen bonding and other types of intermolecular interactions .
Aplicaciones Científicas De Investigación
Precursor in Pharmaceutical and Explosive Industries : 4,6-Dihydroxy-2-methylpyrimidine is a crucial precursor used in the production of high explosives and medicinal products. An economic process for its production has been developed, which is significant for these industries (Patil et al., 2008).
Intermediate in Anticancer Drug Synthesis : This compound is a key intermediate in the synthesis of dasatinib, an anticancer drug. The synthesis process and optimal conditions have been investigated, highlighting its importance in pharmaceutical manufacturing (Guo Lei-ming, 2012).
Nitration and Nucleophilic Cleavage : The nitration of 4,6-dihydroxypyrimidines can lead to the formation of dinitro derivatives, which are relevant in chemical synthesis and potential applications in various fields (Astrat’ev et al., 2001).
Hydrazinolysis of Heterocyclic Compounds : The compound's reaction with hydrazine showcases a pathway to various derivatives, indicating its versatility in chemical transformations (Dickinson & Jacobsen, 1975).
Inhibitory Effects on Immune-Activated Nitric Oxide Production : Derivatives of 4,6-dihydroxy-5-methylpyrimidine have been shown to inhibit nitric oxide production in immune cells, which could have therapeutic implications (Jansa et al., 2014).
Spectroscopic Studies : Spectroscopic studies of 4,6-dihydroxy-pyrimidine derivatives have been conducted, contributing to our understanding of their structural and chemical properties (Kheifets et al., 1967).
Antihypertensive Compound Synthesis : The compound has been used in the synthesis of radiolabeled antihypertensive compounds, demonstrating its utility in medical research (Czeskis, 2004).
Electrochemical Studies : Electrochemical oxidation studies involving 4,6-dihydroxy-2-methylpyrimidine have been conducted, which can be relevant for understanding its reactivity and potential applications in electrochemistry (Fakhari et al., 2005).
Photochemical Transformations : Research has also explored the photochemical transformations of 4,6-dihydroxypyrimidine, which is important for understanding its behavior under various conditions and potential applications in photochemistry (Rostkowska et al., 2020).
Mecanismo De Acción
Target of Action
4,6-Dihydroxy-5-methylpyrimidine (DHMP) is a derivative of pyrimidines, which are known as biologically active compounds Pyrimidines, in general, are critical endogenous components of the human body, serving as building blocks of dna and rna .
Mode of Action
It’s known that dhmp serves as a precursor to many important compounds, including those active as anticancer agents
Biochemical Pathways
DHMP is synthesized from a reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . It’s involved in the synthesis of various compounds, including 4,6-dichloro-2-methyl-5-nitropyridine (useful in the development of new antihypertensive medicines), 1,1-diamino-2,2-dinitroethylene (an explosive material), and hydroxyl ammonium salt of 3-dinitromethyl-1,2,4-triazolone (a high energy density material) .
Pharmacokinetics
The pharmacokinetics of pyrimidine-based drugs, in general, are discussed, including their biological potency and pharmacokinetics/pharmacodynamics .
Result of Action
It’s known that dhmp serves as a precursor to many important compounds, including those active as anticancer agents .
Action Environment
The action of DHMP can be influenced by various environmental factors. For instance, the absorption spectra of dyes synthesized from DHMP show positive solvatochromism in chloroform and glacial acetic acid . This suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment.
Safety and Hazards
The safety information available indicates that DHMP is classified as Eye Damage 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statement is H318, which means it causes serious eye damage. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
4-hydroxy-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREVOAMPEBWISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30979659 | |
| Record name | 5-Methylpyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dihydroxy-5-methylpyrimidine | |
CAS RN |
63447-38-1 | |
| Record name | 5-Methylpyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dihydroxy-5-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)


